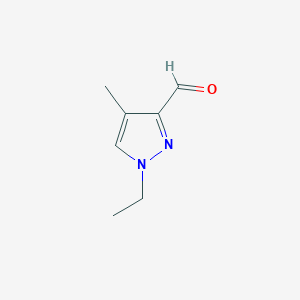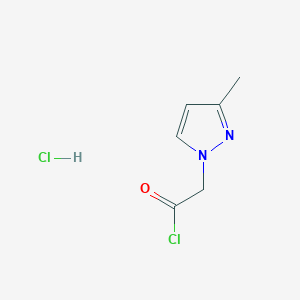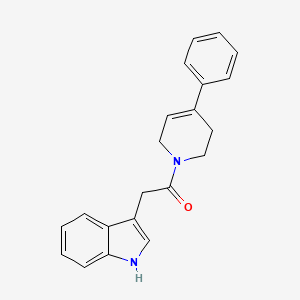
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (EMMP) is an aldehyde compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of other compounds, and its properties and reactivity have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is not fully understood. It is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols. The reaction is thought to occur through an SN2 mechanism, with the 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde molecule acting as a leaving group. The reaction is thought to proceed through a series of intermediates, with the product being formed through a series of proton transfer reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde are not well understood. It is believed to have some effects on the metabolism of other compounds, but its exact mechanism of action is not known. It is also believed to have some effect on the immune system, but the exact mechanism of action is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde in lab experiments include its low cost, its stability in aqueous solutions, and its relatively low toxicity. Its reactivity makes it an ideal reagent for organic synthesis, and its low cost makes it an attractive choice for research. However, it is important to note that 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a highly reactive compound, and it should be handled with caution in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research involving 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. Additionally, further studies into its reactivity and its potential uses as a catalyst could lead to new and improved synthetic methods. Finally, further research into its potential uses as an intermediate in the synthesis of other compounds could lead to new and improved synthetic pathways.
Métodos De Síntesis
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde can be synthesized through the reaction of ethyl acetoacetate, 4-methylpyrazole, and hydrochloric acid. The reaction is performed in an aqueous solution, and the product is separated from the reaction mixture by extraction with ether. The reaction is typically carried out at room temperature, and the yield of the product can be increased by the addition of a catalyst such as piperidine.
Aplicaciones Científicas De Investigación
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, to study the properties of other compounds, and to investigate the reactivity of various substrates. It has also been used as a catalyst in the synthesis of other compounds, and as a starting material for the synthesis of drugs and other pharmaceuticals.
Propiedades
IUPAC Name |
1-ethyl-4-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHMSDIJUVRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)



![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)



amino}butanoic acid](/img/structure/B6619647.png)

![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)


![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)